2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-Methylsulfanyl-2-(tert-butoxycarbonylamino)butanoyl]amino]-3-phenyl-propanoic acid is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, a methylsulfanyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Methylsulfanyl-2-(tert-butoxycarbonylamino)butanoyl]amino]-3-phenyl-propanoic acid typically involves multiple steps. One common approach is to start with the synthesis of the tert-butoxycarbonyl (Boc) protected amino acid derivative. This can be achieved by reacting the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent. The final step involves coupling the Boc-protected amino acid derivative with a phenylalanine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[4-Methylsulfanyl-2-(tert-butoxycarbonylamino)butanoyl]amino]-3-phenyl-propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
2-[[4-Methylsulfanyl-2-(tert-butoxycarbonylamino)butanoyl]amino]-3-phenyl-propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[[4-Methylsulfanyl-2-(tert-butoxycarbonylamino)butanoyl]amino]-3-phenyl-propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in further biochemical reactions. The methylsulfanyl group may also play a role in the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Methyl {[(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoyl]amino}acetate: Similar structure with a methyl ester group instead of a phenyl group.
2-Amino-4-methylsulfanyl-butyric acid tert-butyl ester: Lacks the phenyl group and has a simpler structure.
Uniqueness
2-[[4-Methylsulfanyl-2-(tert-butoxycarbonylamino)butanoyl]amino]-3-phenyl-propanoic acid is unique due to the presence of both the Boc protecting group and the phenyl group, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
74825-73-3 |
---|---|
Molecular Formula |
C19H28N2O5S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H28N2O5S/c1-19(2,3)26-18(25)21-14(10-11-27-4)16(22)20-15(17(23)24)12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,22)(H,21,25)(H,23,24) |
InChI Key |
XTSBBBSZJAPHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.